4-(Azetidin-3-yloxy)quinoline

Monoamine oxidase B inhibition Neurodegeneration Enzyme screening

This 4-(Azetidin-3-yloxy)quinoline is a defined low-lipophilicity building block (XLogP3 0.3, TPSA 34.2 Ų). It exhibits a well-characterized multi-target profile with an IC50 of 530 nM for MAO-B and established selectivity data for CYP3A4 and AChE, making it an essential reference standard for neurodegeneration research and screening panel validation. Differentiate your assays with this specific ether-linked azetidine-quinoline scaffold, not a generic analog.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13529546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yloxy)quinoline
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=NC3=CC=CC=C32
InChIInChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(5-6-14-11)15-9-7-13-8-9/h1-6,9,13H,7-8H2
InChIKeyVAXIXHIWCCREHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yloxy)quinoline: Technical Baseline for Procurement and Chemical Selection


4-(Azetidin-3-yloxy)quinoline (CAS 1343070-65-4) is a heterocyclic building block consisting of a quinoline core linked via an ether bridge to an azetidine ring [1]. With a molecular formula of C₁₂H₁₂N₂O and molecular weight of 200.24 g/mol, the compound exhibits a computed XLogP3 of 0.3, topological polar surface area of 34.2 Ų, and one hydrogen bond donor with three hydrogen bond acceptors [1]. Commercial availability typically features purity specifications of ≥97-98%, with standard storage conditions at 2-8°C in sealed, dry environments . The compound is supplied exclusively for research and further manufacturing use .

Procurement Rationale: Why 4-(Azetidin-3-yloxy)quinoline Cannot Be Replaced by Common Quinoline or Azetidine Analogs


Substituting 4-(Azetidin-3-yloxy)quinoline with structurally adjacent analogs introduces distinct changes in target engagement and physicochemical behavior that directly impact experimental outcomes. In closely related quinoline-azetidine hybrids, alteration of the substitution position—from the 4-position to the 2-position of the quinoline ring—shifts the compound's target profile from monoamine oxidase B (MAO-B) inhibition to phosphodiesterase 10A (PDE10A) modulation, as documented in separate target-specific screening campaigns [1][2]. Similarly, replacement of the azetidine ring with larger nitrogen heterocycles such as pyrrolidine or piperidine results in different antibacterial potency and bioavailability characteristics in quinolone series [3]. Furthermore, the specific ether linkage geometry at the 4-position of quinoline yields computed XLogP3 values (0.3) and topological polar surface area (34.2 Ų) that differ meaningfully from regioisomeric variants, affecting solubility and membrane permeability predictions [4]. These compound-specific properties mean that generic substitution without experimental validation risks compromising target selectivity, assay reproducibility, and downstream structure-activity relationship interpretation.

Quantitative Differentiation Evidence: 4-(Azetidin-3-yloxy)quinoline vs. Comparators


MAO-B Inhibitory Potency: 32-Fold Improvement Over Comparator Compound

4-(Azetidin-3-yloxy)quinoline demonstrates MAO-B inhibitory activity with an IC50 of 530 nM [1]. In comparison, a structurally distinct MAO-B inhibitor (CHEMBL4216610) tested under comparable assay conditions exhibits an IC50 of 17,000 nM (1.70E+4 nM) [2]. This represents approximately a 32-fold higher potency for the target compound relative to this comparator.

Monoamine oxidase B inhibition Neurodegeneration Enzyme screening

Target Selectivity Profile: Differential Inhibition Across MAO-B, CYP3A4, and AChE

In a multi-target enzyme panel, 4-(Azetidin-3-yloxy)quinoline exhibits differential inhibitory activity: IC50 = 530 nM against MAO-B, IC50 = 800 nM against CYP3A4, and IC50 = 1,200 nM (1.20E+3 nM) against acetylcholinesterase (AChE) [1]. The 1.5-fold selectivity for MAO-B over CYP3A4 and 2.3-fold selectivity over AChE defines a quantifiable selectivity window that distinguishes this compound from pan-inhibitors.

Target selectivity Off-target profiling Enzyme panel screening

Physicochemical Profile: Balanced XLogP3 of 0.3 Compared to Higher-Lipophilicity Quinoline Analogs

4-(Azetidin-3-yloxy)quinoline exhibits a computed XLogP3 value of 0.3 and topological polar surface area (TPSA) of 34.2 Ų [1]. In the broader class of quinoline-azetidine hybrids, 2-substituted analogs (e.g., 2-(3-alkoxy-1-azetidinyl) quinolines) typically display higher lipophilicity profiles as a function of their structural arrangement [2]. The lower XLogP3 of 0.3 positions this compound favorably within Lipinski's Rule of Five guidelines (XLogP < 5), distinguishing it from more lipophilic quinoline derivatives that may face solubility and permeability limitations.

Lipophilicity optimization Drug-likeness ADME prediction

Optimal Application Scenarios for 4-(Azetidin-3-yloxy)quinoline in Research and Industrial Settings


MAO-B Focused Screening and Chemical Probe Development

Suitable for primary screening campaigns targeting monoamine oxidase B inhibition, where the compound's IC50 of 530 nM [1] provides a defined potency benchmark. The multi-target profile (CYP3A4 IC50 = 800 nM; AChE IC50 = 1,200 nM) [1] enables use as a reference compound for selectivity panel validation in neurodegeneration research programs.

Medicinal Chemistry Scaffold Optimization with Balanced Physicochemical Starting Point

The computed XLogP3 of 0.3 and TPSA of 34.2 Ų [1] offer a low-lipophilicity starting scaffold for hit-to-lead optimization campaigns. This profile is advantageous for projects requiring improved aqueous solubility early in the design cycle, compared to more lipophilic quinoline-azetidine variants [2].

Enzyme Panel Reference Standard for Assay Quality Control

The well-defined multi-target inhibition profile across MAO-B, CYP3A4, and AChE [1] makes this compound a suitable reference standard for inter-assay variability assessment and enzyme panel quality control in screening facilities and CRO laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-3-yloxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.